molecular formula C6H12ClN B1376907 5-Azaspiro[2.4]heptane hydrochloride CAS No. 3659-21-0

5-Azaspiro[2.4]heptane hydrochloride

Cat. No. B1376907
CAS RN: 3659-21-0
M. Wt: 133.62 g/mol
InChI Key: NCTCZAISXOQDKD-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptane hydrochloride is a chemical compound with the CAS Number: 3659-21-0 . It has a molecular weight of 133.62 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 5-Azaspiro[2.4]heptane hydrochloride is 1S/C6H11N.ClH/c1-2-6(1)3-4-7-5-6;/h7H,1-5H2;1H . The Canonical SMILES for the compound is C1CC12CCNC2.Cl .


Physical And Chemical Properties Analysis

5-Azaspiro[2.4]heptane hydrochloride is a powder in physical form . It has a molecular weight of 133.62 . The compound has a melting point of 75-80 degrees . It has a computed hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

Researchers Wipf, Stephenson, and Walczak (2004) explored the multicomponent condensation involving 5-Azaspiro[2.4]heptane hydrochloride in the synthesis of omega-unsaturated dicyclopropylmethylamines. These compounds were converted into functionalized pyrrolidines, piperidines, and azepines, serving as vital scaffolds for drug discovery (Wipf, Stephenson, & Walczak, 2004).

Synthesis and Stereochemical Structure-Activity Relationships

Kimura et al. (1994) synthesized a series of chiral 5-Azaspiro[2.4]heptanes and studied their stereochemical structure-activity relationships. These compounds showed potency against various bacteria, highlighting their importance in developing antibacterial agents (Kimura et al., 1994).

Dopamine D3 Receptor Antagonists

A novel series of 5-Azaspiro[2.4]heptanes was studied by Micheli et al. (2016) for their affinity and selectivity at the dopamine D3 receptor. This research is significant for understanding dopamine-related disorders and developing relevant therapeutics (Micheli et al., 2016).

Orexin Receptor Antagonists

Stasi et al. (2013) discovered a novel class of 5-Azaspiro[2.4]heptane dual orexin 1 and 2 receptor antagonists. These compounds have potential therapeutic applications for disorders related to the orexin system (Stasi et al., 2013).

Novel Syntheses in Medicinal Chemistry

Guerot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including derivatives of 5-Azaspiro[2.4]heptane. These methods are crucial for the development of new medicinal compounds (Guerot et al., 2011).

Safety And Hazards

The safety information for 5-Azaspiro[2.4]heptane hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-azaspiro[2.4]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6(1)3-4-7-5-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTCZAISXOQDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743415
Record name 5-Azaspiro[2.4]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[2.4]heptane hydrochloride

CAS RN

3659-21-0
Record name 5-Azaspiro[2.4]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-azaspiro[2.4]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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